molecular formula C19H21ClN2O4S B15015654 N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B15015654
M. Wt: 408.9 g/mol
InChI Key: AEPFRSIOPHOZAZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenyl group, a morpholine ring, and a benzenesulfonamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-methylaniline with a suitable sulfonyl chloride to form the corresponding sulfonamide intermediate.

    Morpholine Addition: The intermediate is then reacted with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the morpholine ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, if present, converting it to an amine.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxy-phenyl)-morpholine: A structurally related compound with a methoxy group instead of a chloro group.

    N-(4-chlorophenyl)-N-methylbenzenesulfonamide: Similar structure but lacks the morpholine ring.

Uniqueness

N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide stands out due to the combination of its chlorinated phenyl group, morpholine ring, and benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C19H21ClN2O4S/c1-15-13-16(20)7-8-18(15)22(14-19(23)21-9-11-26-12-10-21)27(24,25)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3

InChI Key

AEPFRSIOPHOZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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